molecular formula C8H12N2O3 B2757473 ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 81303-63-1

ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2757473
CAS No.: 81303-63-1
M. Wt: 184.195
InChI Key: NNHXGAYNYDCFAL-UHFFFAOYSA-N
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Description

ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methylpyrazole. This intermediate is then subjected to formylation using formaldehyde to introduce the hydroxymethyl group at the 3-position. The final step involves esterification with ethanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-1-methylpyrazole-4-carboxylate.

    Reduction: Ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-methanol.

    Substitution: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

Scientific Research Applications

ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxymethyl and ester groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(hydroxymethyl)-1-phenylpyrazole-4-carboxylate
  • Ethyl 3-(hydroxymethyl)-1-ethylpyrazole-4-carboxylate
  • Ethyl 3-(hydroxymethyl)-1-propylpyrazole-4-carboxylate

Uniqueness

ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the 3-position and the ester group at the 4-position allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

ethyl 3-(hydroxymethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-13-8(12)6-4-10(2)9-7(6)5-11/h4,11H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHXGAYNYDCFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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